molecular formula C18H17N5O6S B2874460 Methyl 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoate CAS No. 847190-75-4

Methyl 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoate

Cat. No.: B2874460
CAS No.: 847190-75-4
M. Wt: 431.42
InChI Key: XMQKDNMMEQQLFB-UHFFFAOYSA-N
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Description

Methyl 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoate is a useful research compound. Its molecular formula is C18H17N5O6S and its molecular weight is 431.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Polymeric Applications

Synthetic Routes and Polymer Formation : The chemical has been explored as a building block in the synthesis of polyamides containing uracil and adenine, indicating its utility in creating nucleobase-containing polymers. These polymers exhibit molecular weights in the range of 1000–5000, showcasing potential applications in biotechnology and materials science (Hattori & Kinoshita, 1979).

Biological Activity and Chemical Properties

Antibacterial and Antifungal Activities : Novel N-(2-(cyano(4,6-dimethoxypyrimidin-2-yl) methyl) phenyl) substituted amide derivatives synthesized from similar compounds did not exhibit herbicidal activities but showed certain inhibitory activities against fungal pathogens, suggesting a potential area of application in controlling plant diseases (Lin Yuanxiang & Chen Dizhao, 2013).

Chemical Reactions and Derivatives

Electrophilic Substitution Reactions : Studies on thieno[2,3-d]pyrimidin-4-ones, which share structural similarities, reveal insights into electrophilic substitution reactions, particularly focusing on the introduction of nitro groups. These reactions are crucial for further modifications and applications of these compounds in synthesis and material science (I. Ortikov, 2014).

Structural and Mechanistic Studies

Quantum Chemical Studies : Quantum chemical calculations have been employed to study the energies, electronic structures, and molecular geometries of similar compounds, providing a deeper understanding of their reactivity and potential applications in the design of new materials and drugs (M. K. Mamarahmonov et al., 2014).

Properties

IUPAC Name

methyl 2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O6S/c1-9(17(25)29-4)30-15-12-14(21(2)18(26)22(3)16(12)24)19-13(20-15)10-5-7-11(8-6-10)23(27)28/h5-9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQKDNMMEQQLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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